molecular formula C21H29Cl2N B13772320 3-Chloro-6-dimethylamino-4,4-diphenylheptane hydrochloride CAS No. 63834-24-2

3-Chloro-6-dimethylamino-4,4-diphenylheptane hydrochloride

Cat. No.: B13772320
CAS No.: 63834-24-2
M. Wt: 366.4 g/mol
InChI Key: HDGAKKHUALYJSA-UHFFFAOYSA-N
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Description

3-Chloro-6-dimethylamino-4,4-diphenylheptane hydrochloride is a synthetic compound that belongs to the class of opioid analgesics. It is structurally related to methadone and methadol, which are well-known for their potent analgesic properties. This compound is primarily used in the field of medicine for pain management and as a substitution therapy for opioid addiction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-dimethylamino-4,4-diphenylheptane hydrochloride involves several steps. One common method includes the reaction of 4,4-diphenylheptan-2-one with dimethylamine in the presence of a reducing agent. The reaction conditions typically involve a temperature range of 50-70°C and a reaction time of 4-6 hours. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) is common to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-dimethylamino-4,4-diphenylheptane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-6-dimethylamino-4,4-diphenylheptane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesic effects by inhibiting the transmission of pain signals. The activation of these receptors also results in the release of neurotransmitters such as dopamine, which contributes to its pain-relieving properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-dimethylamino-4,4-diphenylheptane hydrochloride is unique due to its specific chemical modifications, which enhance its binding affinity to opioid receptors and improve its pharmacokinetic profile. These modifications result in a compound with potent analgesic properties and a longer duration of action compared to its analogs .

Properties

CAS No.

63834-24-2

Molecular Formula

C21H29Cl2N

Molecular Weight

366.4 g/mol

IUPAC Name

(5-chloro-4,4-diphenylheptan-2-yl)-dimethylazanium;chloride

InChI

InChI=1S/C21H28ClN.ClH/c1-5-20(22)21(16-17(2)23(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20H,5,16H2,1-4H3;1H

InChI Key

HDGAKKHUALYJSA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CC(C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2)Cl.[Cl-]

Origin of Product

United States

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